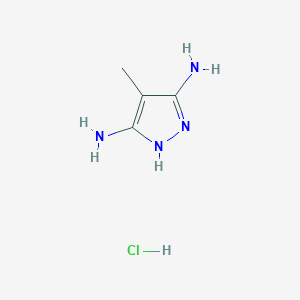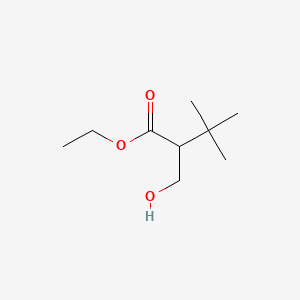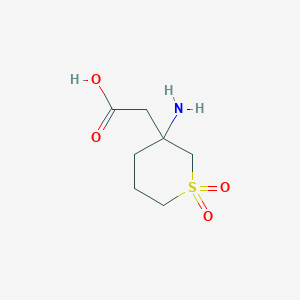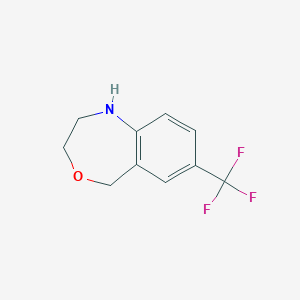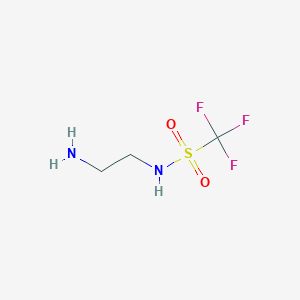
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide: is a chemical compound that features a trifluoromethanesulfonamide group attached to an aminoethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of trifluoromethanesulfonyl chloride with ethylenediamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
CF3SO2Cl+H2NCH2CH2NH2→CF3SO2NHCH2CH2NH2+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Condensation reactions: The compound can form Schiff bases through condensation with aldehydes or ketones.
Oxidation and reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as alkyl halides or acyl chlorides can be used.
Condensation reactions: Aldehydes or ketones in the presence of acid or base catalysts.
Oxidation and reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products:
Nucleophilic substitution: Substituted amines or amides.
Condensation reactions: Schiff bases or imines.
Oxidation and reduction: Corresponding oxidized or reduced amine derivatives.
Scientific Research Applications
Chemistry: N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide is used as a building block in the synthesis of more complex molecules. Its trifluoromethanesulfonamide group imparts unique electronic properties that can be exploited in various chemical reactions.
Biology: In biological research, this compound can be used as a ligand or a probe to study enzyme interactions and protein functions. Its ability to form stable complexes with metal ions makes it useful in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. Its unique structure can be tailored to interact with specific biological targets.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, such as surfactants or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethanesulfonamide group can form strong hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of enzymatic functions, depending on the specific application.
Comparison with Similar Compounds
- N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide
- N-(2-aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-aminoethyl)-1-aziridineethanamine
Comparison: this compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct electronic and steric properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for a wider range of applications in both research and industry.
Properties
Molecular Formula |
C3H7F3N2O2S |
|---|---|
Molecular Weight |
192.16 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C3H7F3N2O2S/c4-3(5,6)11(9,10)8-2-1-7/h8H,1-2,7H2 |
InChI Key |
LQSTWVDFDGVQPE-UHFFFAOYSA-N |
Canonical SMILES |
C(CNS(=O)(=O)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]hydrochloride](/img/structure/B13528958.png)
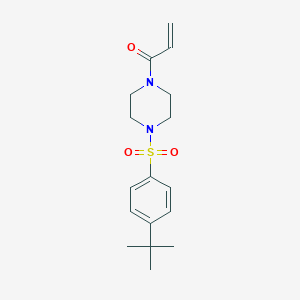
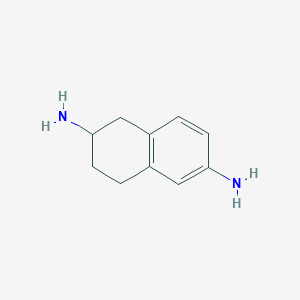
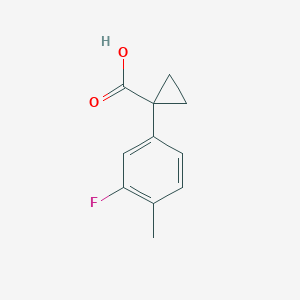
![1-tert-butyl 2-methyl (2S)-4-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1,2-dicarboxylate](/img/structure/B13528991.png)
![6-Amino-3-(ethoxymethyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13528994.png)
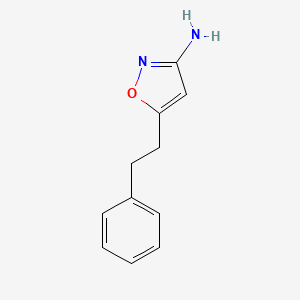
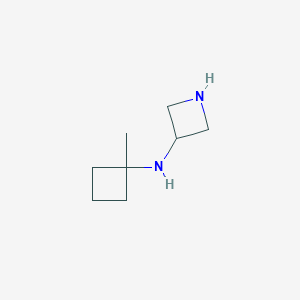
![rac-5-({[(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)-2-methylfuran-3-carboxylicacid,trans](/img/structure/B13529005.png)
![{1-[3-(dimethylamino)propyl]-5-(1-methoxyethyl)-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B13529009.png)
